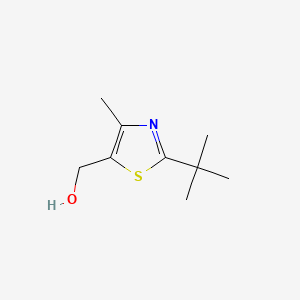
2-Bromo-6-(trifluoromethylthio)pyridine, 97%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-6-(trifluoromethylthio)pyridine, or 2-Br-6-TFP, is a heterocyclic compound that has been extensively studied in recent years due to its potential applications in areas such as synthetic organic chemistry, drug design, and materials science. This compound has been found to possess unique properties that make it an attractive choice for many research applications.
科学的研究の応用
2-Br-6-TFP has been studied for its potential applications in a variety of scientific fields. It has been used as a precursor for the synthesis of various heterocyclic compounds, such as 1,3-dithiolanes, 1,3-thiazines, and 1,3-thiazolidines. It has also been used as a starting material for the synthesis of various pharmaceuticals, such as antifungal agents, anti-inflammatory drugs, and anti-cancer drugs. In addition, this compound has been investigated for its potential applications in the field of materials science, as it has been found to possess unique properties that make it an attractive choice for many research applications.
作用機序
The mechanism of action of 2-Br-6-TFP is not yet fully understood. However, it is believed that this compound acts as a Lewis acid, which is capable of forming covalent bonds with certain molecules. This allows the compound to interact with specific molecules, such as amino acids, DNA, and other organic molecules, and thus alter their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Br-6-TFP have been studied in a variety of organisms. In mammalian systems, this compound has been found to inhibit the activity of certain enzymes, such as phosphatases and proteases, which are involved in the regulation of various cellular processes. In addition, this compound has been found to inhibit the growth of certain bacterial species, such as Escherichia coli and Staphylococcus aureus.
実験室実験の利点と制限
2-Br-6-TFP has several advantages as a research tool. It is relatively inexpensive, easy to synthesize, and has a wide range of potential applications. Furthermore, this compound is relatively stable and can be stored for long periods of time without significant degradation. However, there are also some limitations to the use of this compound in lab experiments. For example, it is not soluble in water, which can limit its use in certain types of experiments. In addition, the compound can be toxic in high concentrations, and thus its use should be done with caution.
将来の方向性
The potential future directions for 2-Br-6-TFP are numerous. This compound could be used in further investigations of its mechanism of action, as well as its potential applications in drug design and materials science. In addition, further research could be conducted to explore its potential applications in other areas, such as catalysis and biotechnology. Finally, this compound could be used as a starting material for the synthesis of novel heterocyclic compounds, which could potentially be used in the development of new drugs and materials.
合成法
2-Br-6-TFP is most commonly synthesized using a three-step reaction sequence. The first step involves the reaction of 2-bromopyridine with ethyl trifluoromethanesulfonate (ETMS) to form 2-bromo-6-(trifluoromethylthio)pyridine. The second step involves the reaction of the resulting product with sodium hydride in ethanol to form the desired product, 2-Br-6-TFP. The final step involves the purification of the product by recrystallization from a mixture of ethanol and water.
特性
IUPAC Name |
2-bromo-6-(trifluoromethylsulfanyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3NS/c7-4-2-1-3-5(11-4)12-6(8,9)10/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQQIRCNBYWJRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-((trifluoromethyl)thio)pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

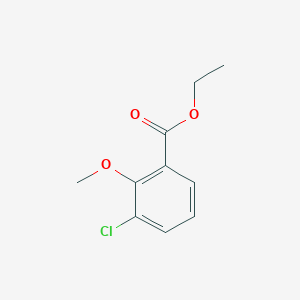

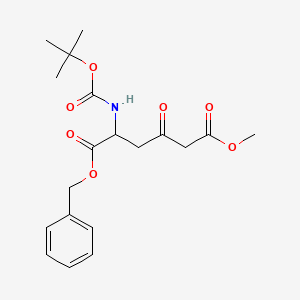
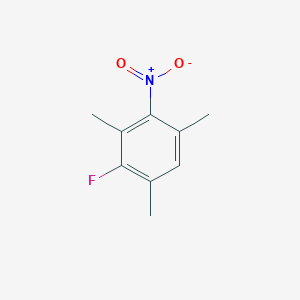
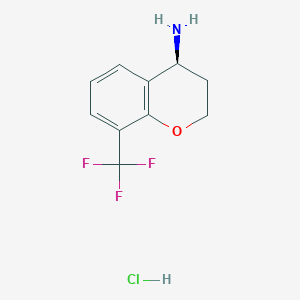
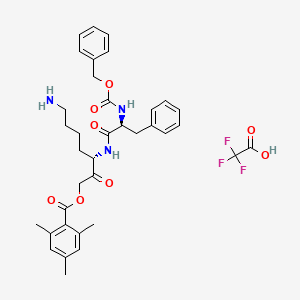
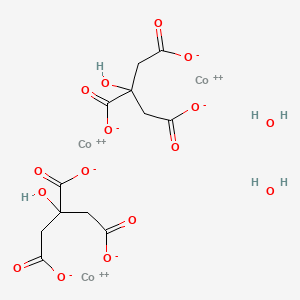
![7-[4-(Diphosphonoethyl)-1-piperazinyl]-1-ethyl-6-fluoro-1,4-dihydro-1-oxo-1,8-naphthyridine-3-carboxylic acid, diHBr salt](/img/structure/B6338751.png)

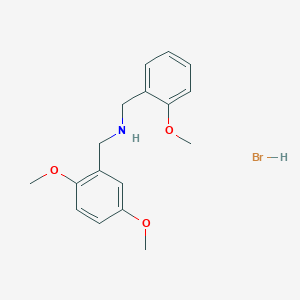
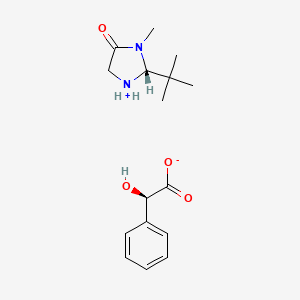
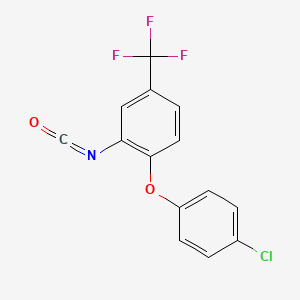
![2-[(Pentafluoroethylthio)methyl]pyrrolidine, 98%](/img/structure/B6338788.png)
